N-(Dibenzo[b,d]furan-3-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide is a chemical compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring.
Vorbereitungsmethoden
The synthesis of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and ethanethioamide as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which has similar structural properties but lacks the ethanethioamide group.
Dibenzothiophene: A sulfur analog of dibenzofuran, which has different chemical and physical properties.
Carbazole: Another heterocyclic compound with a similar structure but containing a nitrogen atom instead of oxygen.
Eigenschaften
CAS-Nummer |
28989-22-2 |
---|---|
Molekularformel |
C14H11NOS |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-dibenzofuran-3-ylethanethioamide |
InChI |
InChI=1S/C14H11NOS/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3,(H,15,17) |
InChI-Schlüssel |
PESXHSZMLRHBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.